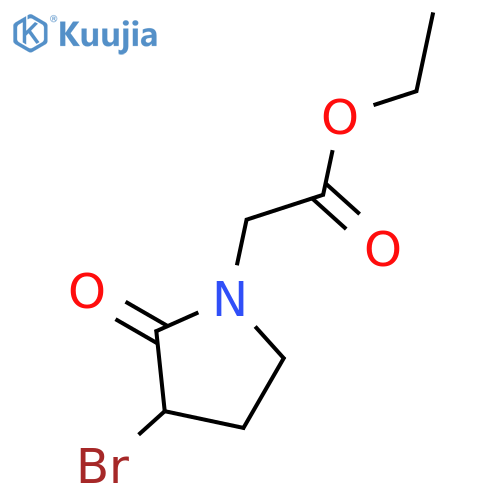

Cas no 66134-97-2 (ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate)

66134-97-2 structure

商品名:ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

- 1-Pyrrolidineacetic acid, 3-bromo-2-oxo-, ethyl ester

- SCHEMBL10369695

- 66134-97-2

- WS-02711

- CS-0454605

- DB-342682

- MFCD18886655

- AKOS013100075

- ethyl2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

- D85732

- MPRWQADZAJHZQN-UHFFFAOYSA-N

-

- インチ: InChI=1S/C8H12BrNO3/c1-2-13-7(11)5-10-4-3-6(9)8(10)12/h6H,2-5H2,1H3

- InChIKey: MPRWQADZAJHZQN-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CN1CCC(C1=O)Br

計算された属性

- せいみつぶんしりょう: 249.00006g/mol

- どういたいしつりょう: 249.00006g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 46.6Ų

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256824-100mg |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95% | 100mg |

$285 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1256824-5g |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95% | 5g |

$2935 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1256824-250mg |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95% | 250mg |

$500 | 2024-06-05 | |

| Chemenu | CM425840-100mg |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95%+ | 100mg |

$195 | 2023-01-01 | |

| 1PlusChem | 1P01FPVR-250mg |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95% | 250mg |

$521.00 | 2024-04-22 | |

| A2B Chem LLC | AY12199-250mg |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95% | 250mg |

$448.00 | 2024-04-19 | |

| abcr | AB590852-100mg |

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; . |

66134-97-2 | 100mg |

€442.30 | 2024-07-20 | ||

| eNovation Chemicals LLC | Y1256824-250mg |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate |

66134-97-2 | 95% | 250mg |

$755 | 2025-02-25 | |

| abcr | AB590852-250mg |

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; . |

66134-97-2 | 250mg |

€756.10 | 2024-07-20 | ||

| abcr | AB590852-500mg |

Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate; . |

66134-97-2 | 500mg |

€1038.60 | 2024-07-20 |

ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate 関連文献

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

66134-97-2 (ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:66134-97-2)ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate

清らかである:99%/99%/99%

はかる:100mg/1g/5g

価格 ($):227/800/2390